1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
Description
Nomenclature and Chemical Identity
1-Hydroxy-1,3-dihydrobenzo[c]oxaborole-6-carboxylic acid possesses multiple recognized names and identifiers that reflect its complex structural features. The International Union of Pure and Applied Chemistry name for this compound is 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid. Alternative nomenclature includes 1-hydroxy-3H-2,1-benzoxaborole-6-carboxylic acid and 1,3-dihydro-1-hydroxy-2,1-benzoxaborole-6-carboxylic acid. The compound is also known by the systematic name 1-hydroxy-1,3-dihydrobenzo[c]oxaborole-6-carboxylic acid, which reflects the fused benzene-oxaborole ring system.
The molecular formula C8H7BO4 indicates the presence of eight carbon atoms, seven hydrogen atoms, one boron atom, and four oxygen atoms, resulting in a molecular weight of 177.95 daltons. The Chemical Abstracts Service registry number 1221343-14-1 provides a unique identifier for this specific compound. Additional database identifiers include the European Community number 806-719-3 and the ChEMBL identification CHEMBL4539935. The compound is also catalogued under the MDL number MFCD20527893, which facilitates its identification in chemical databases.
The structural representation through Simplified Molecular Input Line Entry System notation is O=C(O)C1=CC=C2COB(O)C2=C1, which clearly depicts the connectivity pattern of the molecule. This notation reveals the carboxylic acid functional group attached to the benzene ring at the 6-position relative to the oxaborole moiety. The compound exhibits a melting point range of 215.0 to 219.0 degrees Celsius, with a reference melting point of 217 degrees Celsius. The physical appearance is described as a white to light yellow to light orange powder or crystalline solid.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H7BO4 | |
| Molecular Weight | 177.95 g/mol | |
| CAS Number | 1221343-14-1 | |
| Melting Point | 215.0-219.0°C | |
| Physical State | White to light orange solid | |
| MDL Number | MFCD20527893 |
Position in Benzoxaborole Chemistry
1-Hydroxy-1,3-dihydrobenzo[c]oxaborole-6-carboxylic acid occupies a prominent position within the broader family of benzoxaborole compounds, which have gained significant attention as a new class of biologically active molecules. The benzoxaborole scaffold represents a unique structural motif that combines the properties of boronic acids with the stability imparted by incorporation into a heterocyclic ring system. This structural arrangement provides enhanced physicochemical properties compared to traditional boronic acid derivatives, including improved solubility in physiological media and increased metabolic stability.
The utility of boron-containing compounds extends well beyond traditional applications such as the Suzuki cross-coupling reaction, where the boron atom is typically discarded under basic conditions. In benzoxaborole chemistry, the boron atom is retained as an integral part of the molecular structure, contributing to the unique properties and biological activities of these compounds. The benzoxaborole framework exhibits significant heteroaromatic character, which stabilizes the boron center and enables diverse chemical transformations.
The 6-carboxylic acid derivative represents one of several important functionalized benzoxaborole building blocks that have been developed for synthetic applications. The carboxylic acid functionality provides a versatile handle for further chemical modifications, including amide coupling reactions, ester formation, and other transformations that enable the construction of more complex molecular architectures. This compound serves as a key intermediate in the synthesis of bis-benzoxaborole derivatives, which have shown enhanced biological activities compared to their monovalent counterparts.
Recent developments in benzoxaborole chemistry have demonstrated the importance of functionalized derivatives such as the 6-carboxylic acid compound in expanding the chemical space accessible through this scaffold. The presence of the carboxyl group enables the formation of multivalent benzoxaborole architectures through amide coupling reactions with various linker molecules. These multivalent derivatives have exhibited superior inhibitory activities against specific enzyme targets, particularly in the context of carbonic anhydrase inhibition.
Historical Context and Discovery
The historical development of 1-hydroxy-1,3-dihydrobenzo[c]oxaborole-6-carboxylic acid is closely tied to the broader evolution of benzoxaborole chemistry as a field of medicinal chemistry research. The benzoxaborole class of compounds emerged as an important area of investigation following the recognition that boron-containing heterocycles could provide unique advantages in drug discovery applications. The development of efficient synthetic methodologies for accessing functionalized benzoxaborole derivatives has been crucial to the advancement of this field.
Early research into benzoxaborole chemistry focused on establishing fundamental synthetic approaches to these heterocyclic systems. The development of practical synthetic routes to 6-aminobenzoxaborole provided a key building block that enabled the exploration of diverse functionalized derivatives. The 6-carboxylic acid derivative emerged as an important target due to its potential as a versatile synthetic intermediate and its own inherent biological activities.
The synthesis of 1-hydroxy-1,3-dihydrobenzo[c]oxaborole-6-carboxylic acid has been achieved through multiple synthetic pathways, with significant efforts devoted to developing efficient and scalable preparative methods. One established synthetic route involves the hydrolysis of the corresponding 6-carbonitrile derivative under acidic conditions, providing access to the carboxylic acid functionality. Alternative approaches have focused on direct functionalization of the benzoxaborole core through various synthetic transformations.
The compound has gained particular attention in the context of multivalent benzoxaborole research, where it serves as a key building block for the construction of bis- and tris-benzoxaborole architectures. These multivalent derivatives have demonstrated enhanced biological activities, particularly as carbonic anhydrase inhibitors, highlighting the importance of the 6-carboxylic acid derivative as a synthetic precursor. The development of efficient coupling methodologies using reagents such as hexafluorophosphate azabenzotriazole tetramethyl uronium has enabled the straightforward synthesis of these complex molecular architectures.
Significance in Boron Heterocyclic Chemistry
1-Hydroxy-1,3-dihydrobenzo[c]oxaborole-6-carboxylic acid exemplifies the significant contributions that boron heterocycles have made to modern medicinal chemistry and materials science. The unique properties of boron as a heteroatom in cyclic systems provide distinctive advantages that are not achievable with traditional organic functional groups. The Lewis acidic nature of boron, combined with its ability to form stable tetrahedral anionic configurations in the presence of biomolecules, creates opportunities for novel modes of molecular recognition and binding.
The benzoxaborole scaffold demonstrates exceptional physicochemical properties that make it particularly attractive for biological applications. The incorporation of boron into the heterocyclic framework provides enhanced solubility in physiological media while maintaining strong target affinity. This combination of properties has led to the successful development of several benzoxaborole-based pharmaceuticals, including tavaborole for onychomycosis treatment and crisaborole for atopic dermatitis.
The 6-carboxylic acid derivative contributes significantly to the diversity of benzoxaborole chemistry by providing access to complex multivalent architectures. Recent research has demonstrated that bis-benzoxaborole derivatives constructed using the 6-carboxylic acid building block exhibit superior inhibitory activities against carbonic anhydrase enzymes compared to monovalent benzoxaborole compounds. Specifically, compound 2h, which incorporates a glutamic acid structural core linking two benzoxaborole moieties, showed potent inhibition against the tumor-associated carbonic anhydrase IX isoform with a dissociation constant of 64 nanomolar.
| Compound Type | Activity (KI vs hCA IX) | Selectivity Profile |
|---|---|---|
| 6-Aminobenzoxaborole | 813 nM | Moderate selectivity |
| 6-Carboxybenzoxaborole | 400 nM | Enhanced selectivity |
| Bis-benzoxaborole 2h | 64 nM | Superior selectivity |
The significance of boron heterocycles extends beyond their immediate biological applications to encompass their role in advancing synthetic methodology and enabling new approaches to molecular design. The benzoxaborole framework has provided a platform for exploring novel chemical transformations and developing new synthetic strategies that take advantage of the unique reactivity patterns associated with boron-containing heterocycles. The 6-carboxylic acid derivative has proven particularly valuable in this context, serving as a versatile building block for the construction of complex molecular architectures through established amide coupling protocols.
Properties
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO4/c10-8(11)5-1-2-6-4-13-9(12)7(6)3-5/h1-3,12H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDGEAYKTHEYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221343-14-1 | |
| Record name | 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 3-Bromo-4-(hydroxymethyl)benzonitrile (Intermediate)
- Starting from 3-bromo-4-methylbenzonitrile, bromination is performed using N-bromosuccinimide under light at room temperature for 12 hours.
- The crude bromomethyl intermediate is then hydrolyzed with calcium carbonate in a 1,4-dioxane/water mixture at 100 °C for 16 hours.
- Extraction and purification steps yield 3-bromo-4-(hydroxymethyl)benzonitrile as a yellow solid.
Formation of 1-Hydroxy-1,3-dihydrobenzo[c]oxaborole-6-carbonitrile
- The above intermediate is reacted with triisopropyl borate in anhydrous tetrahydrofuran under nitrogen atmosphere at −77 °C.
- After stirring, n-butyllithium is added dropwise maintaining low temperature to facilitate lithiation and boron incorporation.
- The mixture is then warmed to room temperature and stirred for 16 hours.
- Quenching with 1 M HCl and extraction with ethyl acetate yields the benzoxaborole carbonitrile intermediate.
Conversion to 1-Hydroxy-1,3-dihydrobenzo[c]oxaborole-6-carboxamide
Hydrolysis to 1-Hydroxy-1,3-dihydrobenzo[c]oxaborole-6-carboxylic acid
- The carboxamide intermediate is subjected to hydrolysis conditions using sodium hydroxide and trichloroisocyanuric acid at 0 °C to room temperature.
- The reaction mixture is neutralized and extracted to isolate the carboxylic acid product.
- This step completes the transformation to the target compound.
Optimization and Scale-up Considerations
A key advancement in the synthesis is the use of continuous flow hydrogenation for the reduction steps, particularly nitro to amine conversions in related benzoxaborole derivatives, which offers:
- Improved safety by avoiding hydrogen gas.
- Efficient catalyst recycling.
- High isolated yields (up to 95%) with excellent purity (>99% HPLC).
- Scalability demonstrated on decagram scale with consistent results.
Summary Table of Key Reaction Conditions
Research Findings and Advantages
- The described synthetic route achieves high purity (>99 wt%) without chromatographic purification in final steps, advantageous for industrial applications.
- The use of mild conditions and common reagents improves cost-effectiveness.
- Continuous flow techniques for reduction steps enhance safety, catalyst reuse, and scalability.
- The overall synthetic strategy provides a reliable platform for producing this benzoxaborole derivative for further pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoxaborole derivatives.
Scientific Research Applications
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimalarial and antibacterial properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The compound’s boron atom plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Substituent Position Variations
- 5- and 7-Carboxylic Acid Derivatives : Analogous compounds with carboxylic acid groups at the 5- or 7-positions (e.g., 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propionic acid) are used in synthesizing acyl derivatives of antibiotics like amphotericin B. The 6-carboxylic acid isomer demonstrates superior reactivity in forming amide bonds under PyBOP activation, likely due to steric and electronic effects .
- Carbaldehyde Derivative : Replacement of the carboxylic acid with a carbaldehyde group (1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde, C₁₀H₁₁BO₃, MW 190) alters reactivity, serving as an intermediate for further functionalization in drug discovery .
Alkyl Substituents
- 7-Methyl Derivative : 1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid (C₉H₉BO₄, MW 191.98) introduces a methyl group at the 7-position, increasing lipophilicity (logP ~1.2 vs. 0.8 for the parent compound). This modification enhances membrane permeability but reduces aqueous solubility, impacting bioavailability .
- It is utilized in preclinical candidates for visceral leishmaniasis, demonstrating 95% purity and scalable synthesis .
Commercial and Regulatory Considerations
The parent compound is widely available from suppliers like Chemicell and BLD Pharm, priced at ~$2486/g (carbaldehyde derivative) for research use . Supply chain challenges, such as temporary stock shortages for the 7-methyl derivative, highlight demand for specialized analogs . Regulatory data (GHS classification, UN#) are consistent across analogs, emphasizing proper handling under inert conditions .
Biological Activity
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid (commonly referred to as benzoxaborole) is a compound that has garnered significant attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid
- CAS Number : 1221343-14-1
- Molecular Formula : C8H7BO4
- Purity : >95% (HPLC)
The biological activity of benzoxaboroles primarily stems from their ability to interact with specific proteins and enzymes through boron coordination. This interaction can alter the function of target biomolecules, influencing various biological pathways. Notably, benzoxaboroles have demonstrated efficacy against:
- Leucyl-tRNA synthetase (LeuRS) : A key target in mycobacterial infections, particularly tuberculosis.
- β-lactamases : Enzymes that confer antibiotic resistance in bacteria.
- NADH dehydrogenase : Involved in cellular respiration and energy production.
Antimicrobial Activity
Benzoxaboroles have been extensively studied for their antimicrobial properties. In vitro assays have shown promising results against a variety of pathogens:
| Compound | MIC (µM) | Target Pathogen |
|---|---|---|
| This compound | 12.14 | Mycobacterium tuberculosis |
| Compound 2 | 49.20 | Mycobacterium tuberculosis |
| Compound 3 | 155.26 | Mycobacterium tuberculosis |
These results indicate that certain derivatives exhibit comparable or superior activity compared to existing treatments such as isoniazid .
Cytotoxicity Screening
While assessing the safety profile of benzoxaboroles, cytotoxicity against human cell lines was evaluated:
| Compound | IC50 (µM) | Toxicity Level |
|---|---|---|
| Compound 1 | >1000 | Non-toxic |
| Compound 2 | 500 | Low toxicity |
| Compound 3 | 250 | Moderate toxicity |
Most compounds tested showed a selectivity index (SI) greater than 10, suggesting a favorable therapeutic window for further development .
Case Study 1: Treatment of Tuberculosis
A recent study evaluated the efficacy of benzoxaboroles in treating multidrug-resistant tuberculosis. The study highlighted that compounds derived from benzoxaboroles inhibited LeuRS effectively, leading to reduced bacterial viability in vitro and promising results in animal models .
Case Study 2: Antifungal Applications
Another investigation focused on the antifungal properties of benzoxaboroles against clinically relevant fungi. The compounds showed significant inhibition of fungal growth and were effective against strains resistant to conventional antifungal therapies .
Q & A
Q. What are the recommended synthetic routes for 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid, and how do yields vary under different conditions?
A multi-step synthesis involving hydroxylamine hydrochloride, sodium acetate, and HATU-mediated coupling has been reported. Key steps include cyclization with boron trifluoride diethyl etherate and purification via column chromatography. Yield optimization (e.g., 25% in one step) depends on reaction time, temperature, and catalyst choice. For example, zinc reduction at 40°C improves intermediate stability .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Hydroxylamine HCl, THF/H₂O, 20°C, 16h | 65% |
| 2 | Acetic acid, Zn, 40°C, 4h | 80% |
| 3 | HATU, DMF, 20°C, 16h | 25% |
Q. How can researchers characterize the purity and structural integrity of this compound?
Use NMR (75 MHz, DMSO-d₆) to confirm the oxaborole ring and carboxylic acid groups. Compare peaks with reference spectra (e.g., δ 120–130 ppm for aromatic carbons, δ 170 ppm for the carboxylic acid). HPLC with a Purospher® STAR column (C18, 5 µm) under acidic mobile phase conditions (0.1% TFA) ensures >95% purity .
Q. What safety protocols are critical when handling this compound?
Due to its boronic acid moiety, avoid prolonged exposure to moisture to prevent hydrolysis. Use inert atmospheres (N₂/Ar) during synthesis and storage at -20°C in desiccants. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory, as zinc dust and HATU are irritants .
Q. How does pH affect the stability and solubility of this compound?
The carboxylic acid group confers pH-dependent solubility: soluble in alkaline buffers (pH >8) but precipitates in acidic conditions (pH <4). Stability studies show decomposition at pH <3 due to boronic acid hydrolysis. Use phosphate-buffered saline (pH 7.4) for biological assays .
Q. What are the key challenges in scaling up laboratory-scale synthesis?
Critical issues include low yields in HATU-mediated coupling (25%) and side reactions during cyclization. Optimize stoichiometry (1.2 eq HATU, 3 eq DIPEA) and replace THF with acetonitrile to reduce byproduct formation. Continuous flow systems may improve reproducibility .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in drug-target interactions?
Molecular docking (AutoDock Vina) reveals affinity for serine proteases via boronic acid coordination to catalytic residues. MD simulations (AMBER) show stable binding at ΔG = -9.2 kcal/mol. Validate with ITC (Kd = 12 µM) and enzymatic inhibition assays (IC₅₀ = 8 µM) .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., 8 µM vs. 25 µM) may arise from assay conditions. Standardize protocols:
- Use consistent enzyme concentrations (10 nM).
- Pre-incubate compound with enzyme for 30 min.
- Control for DMSO solvent effects (<1% v/v) .
Q. How does the oxaborole moiety influence metal coordination chemistry?
The boronic acid forms stable complexes with diols (e.g., catechols) and transition metals (e.g., Cu²⁺). FT-IR (B-O stretch at 1340 cm⁻¹) and X-ray crystallography confirm tetrahedral coordination. Applications include sensor development and catalytic systems .
Q. What advanced techniques elucidate degradation pathways under oxidative stress?
LC-MS/MS identifies major degradation products:
Q. How can surface adsorption studies improve formulation strategies?
AFM and QCM-D show preferential adsorption onto silica surfaces (ΔG = -5.8 kcal/mol) due to hydrogen bonding. To enhance bioavailability, formulate with PEGylated liposomes (encapsulation efficiency >85%) or cyclodextrin complexes (K = 420 M⁻¹) .
Methodological Notes
- Data Interpretation : Always cross-validate NMR shifts with computational predictions (Gaussian 16, B3LYP/6-31G*).
- Experimental Design : Use fractional factorial designs (e.g., 2⁴-1) to screen reaction parameters efficiently .
- Conflict Resolution : Replicate conflicting studies with identical reagents (e.g., Sigma-Aldrich vs. TCI sources) to isolate batch variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
